Hexa-His (TFA) vs. Acetate Salt: Quantified Impact of Counterion Mass on Molarity Calculations
Hexa-His (TFA) contains a substantial mass fraction of TFA counterion, a factor that must be corrected for when preparing solutions by mass. In comparison to the pure peptide or the acetate salt form, the TFA salt exhibits a lower peptide mass fraction. Industry technical benchmarks indicate that for a standard TFA salt peptide, the TFA counterion can account for 10-30% of the total dry powder mass [1]. This means that when preparing a 1 mg/mL solution of Hexa-His (TFA) based on total powder mass, the actual concentration of the active hexahistidine peptide will be approximately 10-30% lower than intended, directly impacting the effective molarity in metal-binding assays. In contrast, an acetate salt, which is produced via ion-exchange, typically contains <1% residual TFA, ensuring that the weighed mass more accurately reflects the peptide content [1]. This quantifiable difference is critical for reproducibility in quantitative experiments.
| Evidence Dimension | Counterion Mass Contribution to Total Powder Weight |
|---|---|
| Target Compound Data | 10-30% of total dry powder mass is TFA counterion |
| Comparator Or Baseline | Hexa-His (Acetate Salt): <1% residual TFA counterion mass |
| Quantified Difference | A 10-30% systematic error in peptide concentration if mass is not corrected |
| Conditions | Standard lyophilized peptide powder from SPPS, prior to buffer dissolution |
Why This Matters
This quantifiable difference in mass composition requires explicit correction during solution preparation to ensure accurate molarity, a step that is often overlooked and can lead to significant experimental variability.
- [1] Nanjing Typeptide Biotech. (n.d.). Technical Guide: Counterion Effects in Peptide Synthesis: Selection and Application Benchmarks for TFA, Acetate, and Hydrochloride Salts. View Source
